1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a urea linkage connecting two aromatic rings, one of which is substituted with a hydroxypiperidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Urea Linkage: This step involves the reaction of an isocyanate derivative with an amine to form the urea linkage. The reaction is typically carried out in an inert solvent such as dichloromethane or toluene, under mild conditions.
Substitution Reactions: The aromatic rings are functionalized through electrophilic aromatic substitution reactions. Common reagents include halogenating agents, nitrating agents, and sulfonating agents.
Hydroxypiperidine Introduction: The hydroxypiperidine moiety is introduced through nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea involves its interaction with specific molecular targets. The hydroxypiperidine moiety may interact with receptors or enzymes, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)thiourea: Similar structure but with a thiourea linkage.
1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)carbamate: Similar structure but with a carbamate linkage.
Uniqueness
1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea is unique due to its specific urea linkage and the presence of the hydroxypiperidine moiety, which may confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-15-3-6-19(13-16(15)2)24-22(28)23-18-7-4-17(5-8-18)14-21(27)25-11-9-20(26)10-12-25/h3-8,13,20,26H,9-12,14H2,1-2H3,(H2,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYALUFCFRQAAAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.